molecular formula C19H25N3O B5586412 [3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol

[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol

Cat. No. B5586412
M. Wt: 311.4 g/mol
InChI Key: FQIMQPWKAGPMBS-UHFFFAOYSA-N
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Description

Research in the field of quinoxaline derivatives, such as “[3-(3-methylbut-2-en-1-yl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol,” explores their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their varied potential applications in materials science and pharmaceuticals, despite the specific applications not being the focus here.

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves multi-step reactions, starting from readily available materials. An example includes the synthesis of quinoline-4-yl-1,2,3-triazoles, where intermediate compounds are prepared through specific reactions before obtaining the final product (Thomas et al., 2011). Such processes might be analogous to synthesizing the compound , indicating a complex, stepwise approach to obtain specific quinoxaline derivatives.

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is elucidated using techniques such as NMR, UV, IR spectroscopy, and X-ray crystallography. These methods provide insights into the conformations and stability of different forms of the compound. For instance, studies on similar molecules have revealed the presence of stable conformers, whose structures and energetic properties can be determined through computational methods (Karkhut et al., 2014).

Chemical Reactions and Properties

Quinoxaline derivatives participate in various chemical reactions, reflecting their rich chemical properties. The reactivity can be influenced by substitutions on the quinoxaline core, affecting their potential as intermediates in the synthesis of more complex molecules. Research on related compounds has shown that they can undergo cyclocondensation reactions, leading to polysubstituted methanones with significant yields (Bonacorso et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are critical for understanding the compound's behavior in different environments. These properties are typically investigated using a combination of spectroscopic analysis and thermal methods. The solvate structures and hydrogen bonding patterns of similar quinoline derivatives have been detailed, offering insights into the compound's interactions and stability (Shibahara et al., 2010).

Chemical Properties Analysis

The chemical properties of quinoxaline derivatives, including acidity, basicity, and reactivity towards electrophiles and nucleophiles, are influenced by their molecular structure. Studies on related compounds focus on their electrochemical properties and potential applications as conducting materials, highlighting the versatility of quinoxaline derivatives in various chemical contexts (Turac et al., 2011).

properties

IUPAC Name

[3-(3-methylbut-2-enyl)-1-quinoxalin-2-ylpiperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c1-15(2)8-10-19(14-23)9-5-11-22(13-19)18-12-20-16-6-3-4-7-17(16)21-18/h3-4,6-8,12,23H,5,9-11,13-14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIMQPWKAGPMBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1(CCCN(C1)C2=NC3=CC=CC=C3N=C2)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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